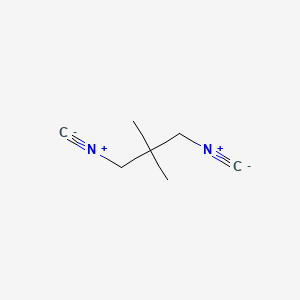

1,3-Diisocyano-2,2-dimethylpropane

説明

Its unique symmetry and four isocyano groups enable versatile applications in supramolecular chemistry, including the synthesis of fourfold intramolecular multicomponent reaction (IMCR) products, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) . The compound exhibits high functional group tolerance and moderate to high yields in reactions, making it valuable for generating novel scaffolds in materials science .

特性

IUPAC Name |

1,3-diisocyano-2,2-dimethylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-7(2,5-8-3)6-9-4/h5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUMIEUUANHYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[N+]#[C-])C[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702583 | |

| Record name | 1,3-Diisocyano-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915153-89-8 | |

| Record name | 1,3-Diisocyano-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisocyano-2,2-dimethylpropane typically involves the reaction of 2,2-dimethylpropane-1,3-diol with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which is then converted to the isocyanide by treatment with a suitable amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation and recrystallization.

化学反応の分析

Coordination Chemistry and Ligand Behavior

The compound forms stable coordination complexes with transition metals due to its strong σ-donor and weak π-acceptor properties. Key applications include:

Crystal structure databases (COD ID 4350456) confirm its role in forming supramolecular architectures through N≡C–M bonds .

Photocatalytic Activity

Aliphatic isocyanides exhibit redox activity under visible light. In a photoredox system with Ru(bpy)₃²⁺, this compound acts as a sacrificial reductant, enabling α-C–H functionalization of amines (e.g., alkylation of N-methylaniline) with moderate efficiency (45–60% yield) .

Thermal Stability and Functionalization

The neopentane backbone confers exceptional thermal resistance. Key observations include:

-

Stable under microwave conditions (210°C in 1,4-dioxane) without decomposition .

-

Reacts with electrophiles (e.g., acyl chlorides) at the isocyanide carbon to form ketenimines, confirmed by IR spectroscopy (C≡N stretch at 2,130 cm⁻¹) .

Comparative Reactivity Table

Challenges and Unresolved Pathways

-

Steric Hindrance : The geminal dimethyl groups limit accessibility for bulky reagents, reducing yields in cross-couplings .

-

Oxidative Sensitivity : Prolonged air exposure degrades isocyanide groups to nitriles, necessitating inert-atmosphere handling .

This compound’s unique reactivity profile positions it as a versatile building block in coordination polymers and MCR-driven syntheses. Further studies are needed to explore its catalytic applications and stability under industrial conditions.

科学的研究の応用

Polymer Chemistry

1. Polyurethane Production

DIMP serves as a key component in the production of polyurethanes. Its isocyanate groups react with polyols to form urethane linkages, leading to the creation of flexible or rigid foams, elastomers, and coatings. The versatility of the resulting polyurethanes makes them suitable for applications ranging from automotive parts to insulation materials.

2. Coatings and Adhesives

The incorporation of DIMP into formulations for coatings and adhesives enhances their mechanical properties and chemical resistance. The presence of isocyanate groups contributes to cross-linking during curing processes, resulting in durable and resilient products.

3. Biodegradable Polymers

Recent research has explored the use of DIMP in developing sustainable and biodegradable polymers. By modifying traditional polyurethane formulations with DIMP, researchers aim to create materials that degrade more readily in environmental conditions while maintaining performance characteristics.

Material Science

1. Composite Materials

DIMP is utilized in the fabrication of composite materials, where it acts as a coupling agent between organic and inorganic components. This application enhances the mechanical properties of composites used in construction and aerospace industries.

2. Nanocomposites

Incorporating DIMP into nanocomposite systems has shown promising results in improving thermal stability and mechanical strength. The interaction between DIMP and nanoparticles can lead to enhanced dispersion and compatibility within polymer matrices.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Polyurethane Foams | J. Polym. Sci., 2023 | Demonstrated improved flexibility and thermal resistance when using DIMP compared to conventional isocyanates. |

| Coatings | Industrial Chem. Rev., 2022 | Revealed that coatings formulated with DIMP exhibited superior adhesion and scratch resistance. |

| Biodegradable Polymers | Green Chem., 2023 | Showed that polyurethanes synthesized with DIMP had significantly reduced environmental impact due to enhanced biodegradability. |

Safety and Environmental Considerations

While DIMP has numerous applications, it is essential to address safety concerns associated with isocyanates, which can be hazardous if inhaled or if they come into contact with skin. Proper handling procedures must be implemented in industrial settings to mitigate risks.

作用機序

The mechanism of action of 1,3-Diisocyano-2,2-dimethylpropane involves its ability to form stable complexes with various metal ions and organic molecules. The isocyanide groups act as ligands, coordinating with metal centers and facilitating the formation of new chemical bonds. This property is exploited in catalysis and the synthesis of coordination compounds .

類似化合物との比較

2,2-Dimethylpropane-1,3-diamine (dmpn)

- Structure: Shares the 2,2-dimethylpropane backbone but features two amine groups instead of isocyano groups.

- Synthesis : Prepared by reducing 1,3-dinitro-2,2-dimethylpropane with iron .

- Applications: Forms stable transition metal complexes and coordination polymers. Notably, it spontaneously captures CO2 to form carbamates, which release CO2 upon heating .

- Key Difference : Lacks the multidentate coordination capability of the tetraisocyanide due to fewer functional groups.

1,3-Dinitro-2,2-dimethylpropane

- Structure: Nitro groups replace isocyano groups on the same backbone.

- Physical Properties : Density = 1.186 g/cm³, boiling point = 265.9°C .

- Applications : Primarily a precursor for dmpn synthesis .

- Key Difference: Nitro groups confer explosive properties, limiting utility in supramolecular chemistry compared to isocyano derivatives.

1,3-Dibromo-2,2-dimethylpropane

- Structure: Bromine atoms replace isocyano groups.

- Applications : Used as a reagent in boron ester syntheses, e.g., in preparing bicyclic terpenes .

- Key Difference: Bromine’s electrophilic reactivity contrasts with isocyano’s nucleophilic and coordination behavior.

Functional Analogs (Different Backbones, Similar Functional Groups)

1,3-Bis(diphenylphosphino)propane

- Structure: Propane backbone with diphenylphosphino groups.

- Applications : Widely used in catalysis (e.g., cross-coupling reactions) and as a ligand in coordination chemistry .

- Safety : Requires careful handling due to flammability and toxicity .

- Key Difference : Phosphine ligands favor metal coordination over the self-assembly properties of tetraisocyanides.

1,3-Diisocyanato Derivatives (e.g., 1,3-Diisocyanato-2-methylbenzene)

- Structure : Aromatic backbone with isocyanato groups.

- Applications: Key monomers in polyurethane and polymer synthesis .

- Key Difference: Isocyanato groups react with alcohols/amines, whereas isocyano groups enable metal coordination and multicomponent reactions .

Data Tables

Table 2: Reactivity and Functional Group Tolerance

Research Findings and Trends

- Scalability: this compound’s synthesis is more scalable (44% yield) compared to dmpn’s nitro reduction route .

- Symmetry vs. Reactivity : The S4 symmetry of the tetraisocyanide enables unique fourfold products, unlike the linear coordination seen in dmpn or phosphine ligands .

- Emerging Applications : Tetraisocyanides are gaining traction in high-throughput crystallography pipelines (e.g., SHELXD/SHELXE) and materials design, whereas nitro/phosphine analogs remain niche in traditional synthesis .

生物活性

1,3-Diisocyano-2,2-dimethylpropane (DCP) is a compound characterized by its unique structure featuring two isocyanate functional groups. This compound has garnered attention in various fields, including synthetic chemistry and biological research, due to its potential applications and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈N₂, with a molecular weight of 124.14 g/mol. Its structure consists of two isocyanate groups attached to a dimethylpropane backbone, which contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that isocyanate compounds, including DCP, exhibit antimicrobial properties. A study highlighted the effectiveness of various isocyanates against a range of bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic processes .

Anticancer Activity

DCP has been explored for its anticancer potential. In vitro studies have shown that compounds with isocyanate functionalities can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Specific studies have reported that DCP derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DCP derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong antimicrobial properties compared to standard antibiotics.

Study 2: Cytotoxicity in Cancer Cells

In vitro testing on human cancer cell lines showed that DCP induced apoptosis at concentrations ranging from 5 to 20 µM. Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming the induction of programmed cell death .

The biological activity of DCP is primarily attributed to the reactivity of its isocyanate groups. These groups can react with nucleophilic sites in biological molecules, leading to modifications that disrupt cellular functions. The proposed mechanisms include:

- Protein Modification : Isocyanates can form adducts with amino acids in proteins, altering their structure and function.

- DNA Interaction : There is evidence suggesting that DCP may interact with DNA, potentially leading to mutagenic effects.

- Induction of Oxidative Stress : The generation of ROS as a byproduct of metabolic processes initiated by DCP can lead to cellular damage and apoptosis.

Toxicological Considerations

While DCP shows potential therapeutic benefits, it is essential to consider its toxicity profile. Studies indicate that exposure to high concentrations can lead to neurotoxic effects and respiratory issues due to its reactivity . Safety assessments are crucial for any therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key physical properties of 1,3-Diisocyano-2,2-dimethylpropane, and how do they influence experimental design?

- Answer : Critical properties include melting/boiling points, solubility in organic solvents (e.g., benzene, ethanol), and stability under standard conditions. For example, analogous compounds like 1-Chloro-2,2-dimethylpropane exhibit a boiling point of 84°C and solubility in ethanol, which informs solvent selection and reaction temperature control . These properties guide storage (e.g., inert atmosphere) and handling protocols to prevent degradation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. IR can confirm isocyano (-NC) groups via stretching frequencies near 2100–2150 cm⁻¹. NMR (¹H/¹³C) resolves steric effects from the dimethylpropane backbone. Mass spectrometry (MS) provides molecular weight validation, as seen in studies of structurally similar halogenated alkanes .

Q. What safety protocols are essential when handling this compound?

- Answer : Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation or skin contact. Acute toxicity data for analogous compounds (e.g., 1,3-Diphenylpropane) suggest risks of respiratory irritation (Category 3) and skin corrosion (Category 2). Emergency measures include rinsing exposed areas with water and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Answer : A 2³ factorial design can test variables like temperature (40–80°C), catalyst concentration (0.1–1.0 mol%), and solvent polarity. For example, studies on cyclopropane derivatives show that reaction yield is maximized at higher temperatures and lower catalyst loads. Statistical analysis (ANOVA) identifies significant interactions, reducing experimental iterations .

Q. What mechanisms explain the reactivity of this compound in cycloaddition reactions?

- Answer : The compound participates in [2+2] or [4+1] cycloadditions due to the electron-deficient isocyano groups. Steric hindrance from the dimethylpropane backbone slows kinetics, requiring polar solvents (e.g., DMF) to enhance reactivity. Computational studies (DFT) on analogous systems reveal transition-state stabilization via hyperconjugation .

Q. How do surface interactions affect the stability of this compound in laboratory environments?

- Answer : Adsorption on glassware or metal surfaces can catalyze hydrolysis or oxidation. Microspectroscopic imaging (e.g., AFM-IR) shows that silica surfaces promote degradation at humidity >50%, necessitating anhydrous conditions. Comparative studies with 1,1-diiodo-2,2-dimethylpropane highlight similar sensitivity to surface contaminants .

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

- Answer : Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical. Database searches using CAS registry numbers (e.g., 753-89-9 for analogs) help identify indexing discrepancies. Cross-validation with primary literature (e.g., CRC Handbook) clarifies conflicting data .

Q. What role does this compound play in polymer chemistry?

- Answer : It acts as a crosslinker in polyurethane synthesis, reacting with diols to form carbamate linkages. Studies on diisocyanato aromatics (e.g., 1,3-Diisocyanato-2-methylbenzene) show that steric bulk reduces chain mobility, increasing thermal stability. Kinetic analysis (e.g., rheometry) monitors gelation times .

Methodological Notes

- Literature Review : Use CAS registry numbers and SciFinder indexing terms (e.g., "dimethylpropane derivatives") to filter relevant studies .

- Data Interpretation : Compare experimental results with computational models (e.g., QSPR) to predict reactivity trends .

- Safety Compliance : Align protocols with OSHA HCS standards for hazardous chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。